(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate
Description
The compound (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with stereospecific substitutions at the 2R and 4S positions. Key structural elements include:
- A tert-butyl group at the N-1 position, enhancing steric bulk and stability.
- Methyl and carboxylate esters at C2, influencing solubility and reactivity.
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of smoothened (SMO) inhibitors like PF-04449913, where stereochemistry dictates biological activity . Its synthesis typically involves multi-step protection-deprotection strategies, as seen in Scheme 2 of Munchh et al. ().
Properties
Molecular Formula |
C12H20NO5- |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)13(10(17)18)6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H-,15,16,17,18)/p-1/t8-,12+,13?/m0/s1 |
InChI Key |
DOVBBFXGLSGNNW-ITCHVEPBSA-M |
Isomeric SMILES |
C[C@@]1(C[C@H](CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
Canonical SMILES |
CC1(CC(CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Boc Protection Strategies for Piperidine Intermediates
The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthesis. A representative method involves the hydrogenolytic cleavage of a benzyl group from benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate under hydrogen gas (15 psi) in the presence of palladium on carbon and di-tert-butyl dicarbonate (Boc₂O). This one-pot reaction achieves quantitative yield of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, a key intermediate.
Table 1: Boc Protection Reaction Conditions
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | Pd/C, H₂ (15 psi), Boc₂O, THF/EtOH | 100% |
The reaction proceeds via catalytic hydrogenation, removing the benzyl group while simultaneously introducing the Boc moiety. The use of tetrahydrofuran (THF) and ethanol as co-solvents ensures homogeneity, and the absence of racemization is confirmed by optical rotation data.
Reductive Amination for Hydroxyl Group Introduction
The 4-hydroxy group in the target compound is introduced via stereoselective reductive amination. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with acetic acid as a proton source facilitates the reduction of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. This method achieves 46% yield of (2S,4S)-4-(3-(2-chloro-4-fluorobenzoylamino)phenylamino)-2-methylpiperidine-1-carboxylate, demonstrating moderate stereocontrol.
Table 2: Reductive Amination Parameters
| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | STAB | THF | 45 | 46% |
The (4S) configuration is favored due to steric hindrance from the 2-methyl group, directing hydride attack to the re face of the ketone. Post-reduction, the hydroxyl group is stabilized through hydrogen bonding with the Boc carbonyl.
Stereochemical Resolution via Grignard Addition
Grignard reagents are employed to install the 2-methyl group with (R) configuration. Allylmagnesium bromide reacts with tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate at 0°C in diethyl ether, yielding a diastereomeric mixture. Chromatographic purification isolates the (2R,4S) isomer with 55% efficiency.
Table 3: Grignard Reaction Optimization
| Grignard Reagent | Temp (°C) | Solvent | Diastereomeric Ratio | Isolated Yield |
|---|---|---|---|---|
| AllylMgBr | 0 | Diethyl ether | 3:1 (2R,4S:2S,4S) | 55% |
The reaction’s stereochemical outcome is rationalized by Felkin-Ahn model considerations, where the bulky Boc group adopts an anti-periplanar orientation to the incoming nucleophile.
Hydroxyl Group Functionalization and Quaternization
The piperidin-1-ium moiety is formed via quaternization of the tertiary amine. Treatment of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate with methyl chloroformate in dichloromethane introduces the second carboxylate group, yielding the dicarboxylate salt.
Table 4: Quaternization Conditions
| Substrate | Alkylating Agent | Solvent | Yield |
|---|---|---|---|
| (2R,4S)-1-tert-Butyl-4-hydroxy-2-methylpiperidine | Methyl chloroformate | Dichloromethane | 78% |
The reaction proceeds via SN2 mechanism, with the Boc group preventing over-alkylation. The final product is isolated as a white crystalline solid with ≥97.0% purity by GC.
Industrial-Scale Synthesis and Purification
Large-scale production employs hydrogenation at 50°C under 3 bar H₂ pressure, using Pd/C to remove chiral auxiliaries. A one-pot protocol combining debenzylation and Boc protection achieves 95% yield, with subsequent recrystallization in cyclohexane/ethyl acetate enhancing enantiomeric excess to >99%.
Table 5: Industrial Process Metrics
| Step | Scale (g) | Purity Post-Crystallization | ee (%) |
|---|---|---|---|
| Debenzylation/Boc protection | 200 | 95% | 99 |
Analytical Characterization
Critical quality attributes include specific rotation ([α]D²⁰ = +62.0 to +66.0°, c=1 in EtOH), melting point (78–82°C), and GC purity. Chiral HPLC using a cellulose-based column resolves enantiomers, confirming the (2R,4S) configuration.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Agent :
- The compound has shown promise as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological receptors.
- A study highlighted its potential in developing drugs that modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .
- API Intermediate :
- Chiral Synthesis :
Biological Studies
Research has indicated that (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Case Study 1: Neuroprotective Properties
In a study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Synthesis of Derivatives
A recent synthetic study demonstrated how (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate could be modified to create novel derivatives with enhanced efficacy against specific targets in cancer therapy. The derivatives exhibited improved binding affinity and selectivity towards cancer cell lines.
Mechanism of Action
The mechanism by which (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers
The stereochemistry at C2 and C4 significantly impacts physicochemical and pharmacological properties. Key diastereomers include:
| Compound Name | CAS Number | Configuration | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|---|
| (2R,4S)-target compound | Not provided | 2R,4S | C12H21NO5 | 259.3 | Hydroxyl at C4, tert-butyl at N1 |
| (2S,4S)-1-tert-butyl 2-methyl analog | 1253790-89-4 | 2S,4S | C12H21NO5 | 259.3 | Diastereomer with inverted C2 |
| (2R,4R)-1-tert-butyl 2-methyl analog | 321744-25-6 | 2R,4R | C12H21NO5 | 259.3 | Inverted C4 configuration |
Key Differences :
Ring Size Variants: Piperidine vs. Pyrrolidine
Replacing the six-membered piperidine ring with a five-membered pyrrolidine alters ring strain and conformational flexibility:
Key Differences :
- Ring Strain : Pyrrolidine derivatives exhibit higher ring strain, increasing reactivity in alkylation reactions.
- Conformational Flexibility : Piperidine derivatives allow broader spatial arrangements, enhancing receptor-binding versatility.
Functional Group Modifications
Hydroxyl vs. Fluoro/Azide/Amino Substituents
Key Differences :
- Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility and target engagement.
- Electron Effects : Fluorine increases electronegativity and stability, while azides enable bioorthogonal reactions.
Ester Protecting Groups
Key Differences :
- Stability : tert-butyl esters resist hydrolysis better than benzyl esters.
- Deprotection Conditions : Benzyl groups require harsher conditions (e.g., H2/Pd), whereas tert-butyl groups use mild acids (e.g., TFA).
Biological Activity
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is a chiral compound that has garnered attention in both organic chemistry and biological research. Its unique structural features make it a versatile intermediate in various chemical syntheses and a subject of interest for its potential biological activities.
- Molecular Formula : C₁₂H₂₀N₁O₅
- Molecular Weight : 258.29 g/mol
- IUPAC Name : (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate
The biological activity of (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and neuroprotection.
Neuroprotective Effects
Recent studies indicate that this compound exhibits neuroprotective properties. For instance, it has been shown to mitigate the effects of amyloid-beta (Aβ) peptide aggregation, which is implicated in neurodegenerative diseases like Alzheimer's. The compound acts as an inhibitor of both β-secretase and acetylcholinesterase, reducing Aβ aggregation and promoting cell viability in astrocytes exposed to Aβ .
Anti-inflammatory Properties
In vitro studies have demonstrated that (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium can reduce levels of pro-inflammatory cytokines such as TNF-α. This reduction suggests potential applications in conditions characterized by chronic inflammation .
Case Studies
A notable case study involved the evaluation of the compound's effects on astrocyte cells in the presence of Aβ. The results indicated that treatment with (2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium led to a significant increase in cell viability compared to untreated controls . Specifically:
- Cell Viability : Increased from 43.78% to 62.98% when treated with the compound alongside Aβ.
In animal models, while the compound showed some protective effects against oxidative stress induced by scopolamine, its bioavailability in the brain was questioned due to limited efficacy compared to established treatments like galantamine .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
